

ML241 Hydrochloride: A Potent and Selective Inhibitor of p97 ATPase

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Compound of Interest

Compound Name: ML241 hydrochloride

Cat. No.: B609132

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For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a detailed comparison of **ML241 hydrochloride**'s inhibitory activity against its primary target, the AAA+ ATPase p97, versus other ATPases, supported by experimental data and protocols.

ML241 hydrochloride has emerged as a potent, reversible, and ATP-competitive inhibitor of p97, an essential enzyme involved in cellular protein homeostasis. Its selectivity is a critical attribute for its use as a chemical tool to dissect the complex biology of p97 and for its potential therapeutic development.

Comparative Inhibitory Activity of ML241 Hydrochloride

ML241 hydrochloride demonstrates high potency for p97 with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 100 nM. Extensive selectivity profiling has been conducted, primarily against a large panel of protein kinases, which are a major class of ATPases.

Target	IC50 / % Inhibition	Class	Reference
p97 ATPase	110 nM	AAA+ ATPase	
JAK1	>50% Inhibition at 20 μ M	Protein Kinase	
PIP5K3	>50% Inhibition at 20 μ M	Protein Kinase	
DNA-PK	>50% Inhibition at 20 μ M	Protein Kinase	
167 Other Kinases	<50% Inhibition at 20 μ M	Protein Kinase	

Table 1: Specificity of **ML241 hydrochloride** against p97 and a panel of 170 protein kinases.

The data clearly indicates that **ML241 hydrochloride** has minimal off-target effects on a wide array of protein kinases, underscoring its selectivity for p97. While comprehensive screening data against a broad panel of other non-kinase ATPases is not readily available in the public domain, the existing kinase profiling provides strong evidence for its specificity. Further studies have revealed that ML241 selectively inhibits the D2 ATPase domain of p97.

Experimental Protocols

The determination of **ML241 hydrochloride**'s potency and selectivity relies on robust biochemical and cell-based assays.

Biochemical Assay for p97 ATPase Activity

A common method to determine the IC50 value for p97 inhibition is a luminescence-based ATP depletion assay, such as the Kinase-Glo® assay.

Principle: The assay measures the amount of ATP remaining in a reaction after incubation with an ATPase. A decrease in ATPase activity due to an inhibitor results in a higher concentration of residual ATP, leading to a stronger luminescent signal.

Protocol:

- **Reaction Setup:** A reaction mixture is prepared containing purified recombinant p97 enzyme, ATP at a concentration near its K_m , and varying concentrations of **ML241 hydrochloride** in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 5 mM $MgCl_2$).
- **Incubation:** The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.
- **ATP Detection:** An equal volume of Kinase-Glo® reagent is added to the reaction. This reagent contains luciferase and its substrate, luciferin.
- **Luminescence Measurement:** The plate is incubated at room temperature to stabilize the luminescent signal, which is then measured using a luminometer.
- **Data Analysis:** The luminescent signal is inversely proportional to the ATPase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Assay for p97-Dependent Protein Degradation

To assess the activity of ML241 in a cellular context, a reporter assay that monitors the degradation of a p97-dependent substrate is often employed.

Principle: This assay utilizes a cell line stably expressing a fluorescently tagged protein (e.g., UbG76V-GFP) that is a known substrate for the p97-dependent ubiquitin-proteasome system. Inhibition of p97 leads to the accumulation of the fluorescent reporter protein, which can be quantified.

Protocol:

- **Cell Culture:** HeLa cells stably expressing the UbG76V-GFP reporter are cultured in a 96-well plate.
- **Compound Treatment:** The cells are treated with a serial dilution of **ML241 hydrochloride** for a specific duration (e.g., 16 hours).

- **Fluorescence Measurement:** The accumulation of the GFP reporter is measured using a fluorescence plate reader.
- **Data Analysis:** The increase in fluorescence intensity corresponds to the inhibition of p97-dependent degradation. EC50 values are determined by plotting the fluorescence signal against the inhibitor concentration.

p97 Signaling and Experimental Workflow

The role of p97 in cellular protein homeostasis is multifaceted, with a key function in the Endoplasmic Reticulum-Associated Degradation (ERAD) and the ubiquitin-proteasome system.

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